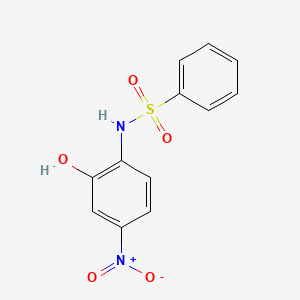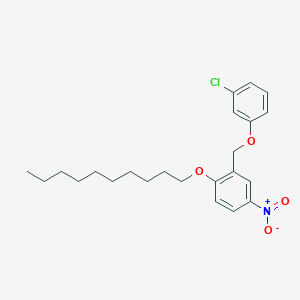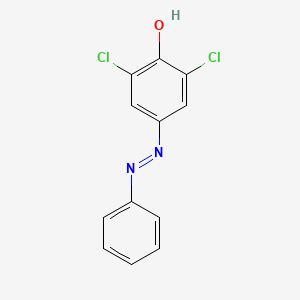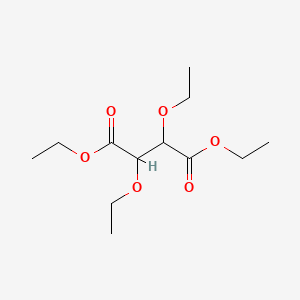![molecular formula C10H7NS2 B11954181 2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)
2-Methylthieno[3,2-e][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthieno[3,2-e][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a thieno and benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthieno[3,2-e][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the condensation reaction . Another approach involves the use of microwave irradiation to accelerate the reaction, providing high yields under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylthieno[3,2-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in chloroform or nucleophiles in polar solvents like DMF.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-Methylthieno[3,2-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Methylthieno[3,2-e][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
- 2-Methylthieno[2,3-e][1,3]benzothiazole
- 2-Methylthieno[3,2-g][1,3]benzothiazole
- 2-Methylthieno[2,3-g][1,3]benzothiazole
Comparison: 2-Methylthieno[3,2-e][1,3]benzothiazole is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic accessibility, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C10H7NS2 |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-methylthieno[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
Clé InChI |
SHVICLDRELWJPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC3=C2C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)





![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)




![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
